molecular formula C9H12ClNO2 B6160821 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride CAS No. 2680542-80-5

3-(6-methylpyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B6160821
CAS No.: 2680542-80-5
M. Wt: 201.7
InChI Key:
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Description

3-(6-methylpyridin-3-yl)propanoic acid hydrochloride is a versatile chemical compound utilized in diverse scientific research. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and a propanoic acid moiety. This compound is often used in various chemical and biological studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 6-methylpyridine with a suitable propanoic acid derivative under controlled conditions. The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(6-methylpyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(6-methylpyridin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: Similar in structure but with a piperidine ring instead of a pyridine ring.

    3-(4-Morpholinyl)propanoic acid hydrochloride: Contains a morpholine ring, differing in its nitrogen-containing heterocycle.

Uniqueness

3-(6-methylpyridin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride involves the reaction of 3-acetyl-6-methylpyridine with malonic acid followed by decarboxylation and acid hydrolysis to yield the final product.", "Starting Materials": [ "3-acetyl-6-methylpyridine", "malonic acid", "sodium ethoxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-acetyl-6-methylpyridine and malonic acid in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Decarboxylate the precipitate by heating with potassium hydroxide in ethanol.", "Step 5: Acid hydrolysis of the resulting product with hydrochloric acid and water yields 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride." ] }

CAS No.

2680542-80-5

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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